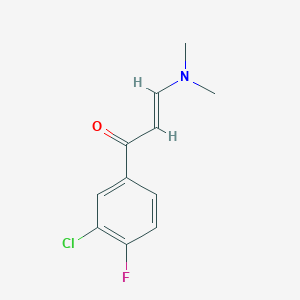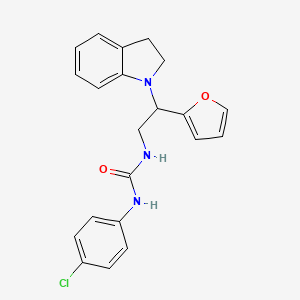
1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea, also known as CU-T12-9, is a synthetic compound that has been of great interest to researchers due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Pharmacological Tool and Drug Lead Development
- A study discovered a nonpeptidic agonist of the urotensin-II receptor, highlighting its use as a pharmacological research tool and a potential drug lead for therapeutic interventions (Croston et al., 2002).
Organic Synthesis and Chemical Reactivity
- Research on β-chloroazo-olefins discusses the cycloaddition and nucleophilic addition reactions of compounds with chlorophenyl groups, suggesting applications in synthetic chemistry (Gilchrist, Stevens, & Parton, 1985).
Corrosion Inhibition
- Triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel, indicating the compound's potential in protecting metals from corrosion (Mistry et al., 2011).
Insecticidal Activity
- New class of insecticides, including chlorophenyl urea derivatives, demonstrates an innovative mode of action affecting cuticle deposition in insects, suggesting its use in pest control (Mulder & Gijswijt, 1973).
Structural Analysis and Material Science
- Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic, and DFT studies underline the significance of these compounds in materials science, offering insights into their electronic properties and potential applications (Tariq et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-7-9-17(10-8-16)24-21(26)23-14-19(20-6-3-13-27-20)25-12-11-15-4-1-2-5-18(15)25/h1-10,13,19H,11-12,14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYNUOTWBNXRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2455483.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2455488.png)
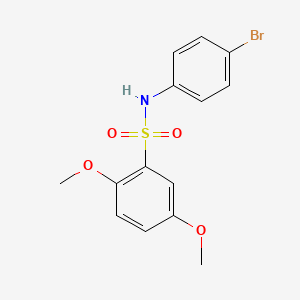
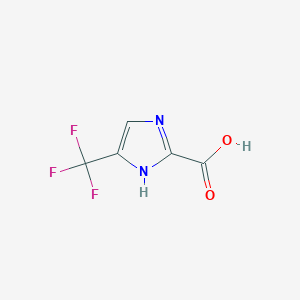
![2-(benzo[d]isoxazol-3-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2455493.png)
![tert-Butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2455495.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2455496.png)
![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide](/img/structure/B2455497.png)
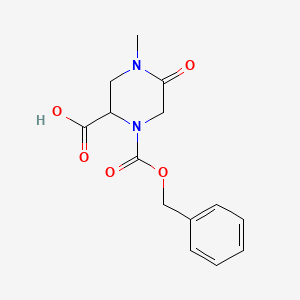
![2,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2455499.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2455500.png)
![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B2455502.png)
